molecular formula C10H9F3N2 B13068424 N-Methyl-3-(trifluoromethyl)-1H-indol-6-amine

N-Methyl-3-(trifluoromethyl)-1H-indol-6-amine

Cat. No.: B13068424
M. Wt: 214.19 g/mol
InChI Key: LTVZGMAQUNGAIV-UHFFFAOYSA-N
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Description

N-Methyl-3-(trifluoromethyl)-1H-indol-6-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The trifluoromethyl group (-CF3) is a significant functional group in organic chemistry due to its unique properties, such as high electronegativity and lipophilicity, which can enhance the biological activity of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of indole derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . Another approach involves the use of trifluoromethyl iodide (CF3I) in the presence of a base .

Industrial Production Methods

Industrial production of N-Methyl-3-(trifluoromethyl)-1H-indol-6-amine may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(trifluoromethyl)-1H-indol-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-3-(trifluoromethyl)-1H-indol-6-one, while reduction may produce this compound derivatives with different functional groups.

Scientific Research Applications

N-Methyl-3-(trifluoromethyl)-1H-indol-6-amine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.

    Industry: Utilized in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-Methyl-3-(trifluoromethyl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s intended use .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, an antidepressant drug.

    Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.

    Efavirenz: An HIV reverse transcriptase inhibitor with a trifluoromethyl group.

Uniqueness

N-Methyl-3-(trifluoromethyl)-1H-indol-6-amine is unique due to its specific indole structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination can result in enhanced biological activity and specificity compared to other compounds with similar functional groups .

Properties

Molecular Formula

C10H9F3N2

Molecular Weight

214.19 g/mol

IUPAC Name

N-methyl-3-(trifluoromethyl)-1H-indol-6-amine

InChI

InChI=1S/C10H9F3N2/c1-14-6-2-3-7-8(10(11,12)13)5-15-9(7)4-6/h2-5,14-15H,1H3

InChI Key

LTVZGMAQUNGAIV-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)C(=CN2)C(F)(F)F

Origin of Product

United States

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